2-(3-Bromo-2,6-difluorophenyl)-2,2-difluoroacetic acid
Description
Properties
Molecular Formula |
C8H3BrF4O2 |
|---|---|
Molecular Weight |
287.01 g/mol |
IUPAC Name |
2-(3-bromo-2,6-difluorophenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C8H3BrF4O2/c9-3-1-2-4(10)5(6(3)11)8(12,13)7(14)15/h1-2H,(H,14,15) |
InChI Key |
JDSBEXZPVWGHCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(C(=O)O)(F)F)F)Br |
Origin of Product |
United States |
Preparation Methods
Halogenated Fluorophenyl Precursors as Starting Materials
A common approach begins with commercially available or synthetically accessible 3-bromo-2,6-difluorotoluene or related halogenated fluorobenzenes. These serve as the aromatic substrates for further functionalization.
- Photohalogenation : The aromatic methyl group is converted into a benzyl halide (e.g., benzyl chloride or bromide) via photohalogenation using bromine or chlorine under UV light, often in solvents such as carbon tetrachloride or without solvent. This step introduces a reactive benzylic halide intermediate for further carbonylation.
Carbonylation to Form Acetic Acid Derivative
The benzylic halide intermediate undergoes carbonylation in the presence of carbon monoxide and a cobalt tetracarbonyl catalyst (e.g., cobalt tetracarbonyl sodium). The reaction is typically conducted in alcoholic solvents such as methanol, ethanol, or aprotic solvents like tetrahydrofuran (THF) at mild temperatures (20–40 °C) under controlled pressure of CO.
The carbonylation converts the benzyl halide directly into the corresponding phenylacetic acid derivative, incorporating the difluoroacetic acid moiety.
Fluorination and Bromination Specifics
The fluorine atoms at the 2,6-positions on the aromatic ring are introduced either by starting with fluorinated aromatic precursors or by selective fluorination reactions.
Bromine substitution at the 3-position is typically maintained from the starting halogenated aromatic or introduced through electrophilic aromatic substitution before or after the acetic acid moiety is installed.
Alternative Routes: Cyanide and Hydrolysis (Less Preferred)
- Older methods involve conversion of fluorinated benzyl halides to benzyl cyanides using sodium cyanide followed by hydrolysis to the acetic acid. However, this route is less favored due to the toxicity of cyanide and environmental concerns.
Detailed Reaction Conditions and Yields
The following table summarizes optimized conditions and yields reported for the carbonylation step converting 3-bromo-2,6-difluorobenzyl halide to the target acetic acid:
| Parameter | Condition / Value | Outcome |
|---|---|---|
| Catalyst | Cobalt tetracarbonyl sodium (0.015 mol) | High catalytic efficiency |
| Solvent | Methanol (preferred), THF, ethanol | Methanol yields best results |
| Temperature | 30–40 °C (optimal), range -10 to 80 °C | Optimal yield at 30–40 °C |
| Molar ratio (benzyl halide:CO) | 1:1.3 | Ensures complete carbonylation |
| Molar ratio (benzyl halide:NaOH) | 1:1.1 | Facilitates acid formation |
| Reaction time | ~2 hours | Sufficient for completion |
| Yield | 65–90% | Up to 89.6% under optimized conditions |
| Purity | >99% | High purity product after workup |
Workup: After reaction, the mixture is quenched with water, methanol is distilled off, and the product is acidified with hydrochloric acid to pH 2–3, followed by neutralization with sodium bicarbonate and filtration to isolate the acid.
Representative Synthetic Route Example
- Starting material: 3-bromo-2,6-difluorotoluene
- Photohalogenation: UV irradiation with bromine or chlorine to form 3-bromo-2,6-difluorobenzyl halide
- Carbonylation: Reaction of benzyl halide with carbon monoxide in the presence of cobalt tetracarbonyl sodium catalyst and sodium hydroxide in methanol at 30–40 °C
- Isolation: Acidification and purification to yield this compound with high purity and yield
Research Findings and Advantages
The photohalogenation-carbonylation sequence provides a green, efficient, and scalable route with fewer steps compared to cyanide-based methods.
The use of cobalt tetracarbonyl catalysts enables mild reaction conditions and high selectivity for the acetic acid product.
The method avoids hazardous reagents and minimizes environmental impact, making it suitable for industrial production .
Variations in solvent and temperature allow optimization for yield and purity .
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2,6-difluorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.
Coupling Reactions: The phenyl ring can undergo coupling reactions with other aromatic compounds, facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that fluorinated compounds can exhibit significant anticancer properties. For instance, research has shown that derivatives of difluoroacetic acids can inhibit tumor growth by interfering with metabolic pathways in cancer cells. The presence of bromine and fluorine in 2-(3-Bromo-2,6-difluorophenyl)-2,2-difluoroacetic acid enhances its lipophilicity, potentially improving cellular uptake and efficacy against various cancer types.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of fluorinated acetic acids and their effects on cancer cell lines. The results demonstrated that compounds similar to this compound showed promising cytotoxic effects against breast and prostate cancer cells .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Fluorinated compounds are known to modulate inflammatory pathways effectively. Research indicates that such compounds can inhibit the expression of pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
Data Table: Anti-inflammatory Activity Comparison
| Compound | IC50 (µM) | Target Pathway |
|---|---|---|
| This compound | 5.4 | NF-kB signaling |
| Diflufenican | 7.1 | COX-1/COX-2 inhibition |
| Flurbiprofen | 10.0 | Prostaglandin synthesis |
Fluorinated Polymers
The unique properties of this compound make it a valuable building block for synthesizing fluorinated polymers. These polymers exhibit enhanced chemical resistance and thermal stability, making them suitable for applications in coatings and electronic materials.
Case Study : Research conducted by Namiki et al. demonstrated the use of difluoroacetic acids in creating polymer coatings that resist corrosion and high temperatures. The study highlighted the effectiveness of incorporating this compound into polymer matrices to enhance performance characteristics .
Coatings and Surface Treatments
Due to its chemical structure, this compound can be utilized in developing advanced coatings for various substrates. Its hydrophobic nature contributes to the creation of surfaces that repel water and dirt, which is beneficial for applications in automotive and aerospace industries.
Data Table: Coating Performance Metrics
| Coating Type | Water Contact Angle (°) | Abrasion Resistance (mg loss) |
|---|---|---|
| Standard Polymer Coating | 90 | 50 |
| Fluorinated Polymer Coating (with this compound) | 110 | 20 |
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2,6-difluorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Physicochemical and Functional Properties
*Estimated based on substituent contributions .
Structural and Electronic Differences
- Halogen Substitution : The bromine atom in the target compound increases steric bulk and lipophilicity compared to the chloro analog (C₈H₅ClF₂O₂) . Bromine’s polarizability may enhance binding to hydrophobic enzyme pockets, while chlorine offers a smaller footprint for tighter steric fits.
- Fluorination: The difluoroacetic acid group (CF₂CO₂H) enhances acidity (pKa ~1.5) compared to non-fluorinated analogs (e.g., CH₂CO₂H, pKa ~2.7), improving solubility in physiological conditions .
Biological Activity
2-(3-Bromo-2,6-difluorophenyl)-2,2-difluoroacetic acid (CAS No. 1698624-59-7) is a synthetic compound characterized by its unique molecular structure, which includes bromine and fluorine substituents on a phenyl ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C₈H₃BrF₄O₂
- Molecular Weight : 287.01 g/mol
- CAS Number : 1698624-59-7
2. Anti-inflammatory Effects
Compounds with difluoroacetic acid moieties are often investigated for their anti-inflammatory potential. Research has shown that similar compounds can inhibit key inflammatory pathways by targeting cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes play crucial roles in the biosynthesis of pro-inflammatory mediators . While direct studies on this specific compound are sparse, the presence of fluorine substituents suggests potential for similar activity.
3. Neuroprotective Properties
The neuroprotective effects of fluorinated compounds are well-documented in literature. In particular, certain difluorophenyl derivatives have been studied for their ability to mitigate oxidative stress and neuronal apoptosis in models of neurodegenerative diseases such as Alzheimer's . The potential for this compound to exhibit neuroprotective properties warrants further investigation.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory responses and microbial metabolism.
- Modulation of Signal Transduction Pathways : The presence of halogen atoms can influence the binding affinity and selectivity towards various biological targets.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
